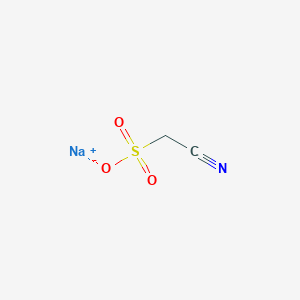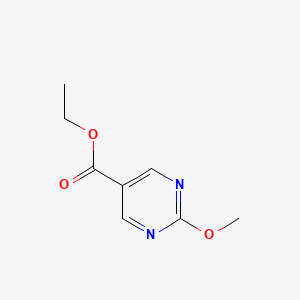
4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is a chemical compound that has been studied for its potential anticancer properties . It is one of the 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .
Synthesis Analysis
The synthesis of this compound involves the design and creation of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . The specific methods of synthesis for this compound are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen
4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine has been widely used in the field of scientific research. It has been employed in the synthesis of organic dyes, organic semiconductors, and organic light-emitting diodes (OLEDs). It has also been used in the synthesis of various heterocyclic compounds, such as pyrimidines, purines, and quinolines. In addition, this compound has been used as a ligand for metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. Furthermore, this compound has been used in the synthesis of various drug molecules, such as antimalarials, antivirals, and antibiotics.
Wirkmechanismus
Target of Action
The primary target of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in the development of various types of cancer .
Mode of Action
This compound interacts with AURKA by binding to it, thereby inhibiting its activity . This interaction results in the reduction of phosphorylation of AURKA at Thr283 .
Biochemical Pathways
The inhibition of AURKA activity by this compound affects the cell cycle, specifically causing the accumulation of the G2/M phase . This disruption of the cell cycle can lead to downstream effects such as the induction of apoptosis, a form of programmed cell death .
Pharmacokinetics
The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increased the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increased the activity .
Result of Action
The result of the action of this compound is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This compound triggers the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are key players in the execution phase of apoptosis .
Action Environment
It is known that the compound’s activity can be influenced by the structural conditions of the cancer cells it targets
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. First, it is a versatile organic compound that can be used in a variety of synthetic transformations. Second, it is a nitrogen-containing heterocyclic compound that can be used in the synthesis of a variety of heterocyclic compounds, such as pyrimidines, purines, and quinolines. Third, it can be used as a ligand for metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. Finally, it can be used in the synthesis of various drug molecules, such as antimalarials, antivirals, and antibiotics.
However, there are also some limitations to the use of this compound in laboratory experiments. First, its mechanism of action is not well understood. Second, it is a relatively unstable compound that can decompose under certain conditions. Third, it can interact with other compounds, which can lead to undesired side reactions. Finally, it is an expensive compound that may not be available in all laboratories.
Zukünftige Richtungen
There are several potential future directions for the use of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine in scientific research. First, further research could be conducted to better understand its mechanism of action. Second, more research could be conducted to explore its potential applications in the synthesis of various drug molecules. Third, more research could be conducted to explore its potential applications in the synthesis of various organic dyes, organic semiconductors, and organic light-emitting diodes (OLEDs). Fourth, more research could be conducted to explore its potential applications in the synthesis of various heterocyclic compounds, such as pyrimidines, purines, and quinolines. Finally, more research could be conducted to explore its potential applications as a ligand for metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction.
Synthesemethoden
4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine can be synthesized through a variety of methods, including the Knoevenagel condensation, the Mitsunobu reaction, and the reductive amination of aldehydes. The Knoevenagel condensation is a nucleophilic addition-elimination reaction between aldehydes or ketones and an amine, which produces the corresponding Schiff base. The Mitsunobu reaction is a nucleophilic substitution reaction between an alcohol and an acid, which produces the corresponding ester. The reductive amination of aldehydes is a catalytic hydrogenation reaction between an aldehyde and an amine, which produces the corresponding amine.
Eigenschaften
IUPAC Name |
4,6-bis(2,4-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-12-5-7-14(18(9-12)26-3)16-11-17(23-20(21)22-16)15-8-6-13(25-2)10-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMJXVUQKGSBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)